N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide
CAS No.: 706773-60-6
Cat. No.: VC4654061
Molecular Formula: C17H17N3O4S2
Molecular Weight: 391.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 706773-60-6 |
|---|---|
| Molecular Formula | C17H17N3O4S2 |
| Molecular Weight | 391.46 |
| IUPAC Name | N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C17H17N3O4S2/c1-20(2)26(22,23)13-8-9-14-15(10-13)25-17(18-14)19-16(21)11-24-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,19,21) |
| Standard InChI Key | RYUZEVQNXLJFRA-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 |
Introduction
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide is a complex organic compound belonging to the class of benzothiazole derivatives. It features a benzothiazole ring, a dimethylsulfamoyl group, and a phenoxyacetamide moiety, which contribute to its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer research.
Synthesis and Characterization
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide involves multi-step organic reactions. Key methods include the use of catalysts like triethylamine to facilitate coupling reactions. The molecular structure can be analyzed through various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Synthesis Steps:
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Preparation of Starting Materials: Involves the synthesis of the benzothiazole core and the phenoxyacetamide moiety.
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Coupling Reaction: Combines the benzothiazole and phenoxyacetamide components using appropriate catalysts.
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Purification: Involves techniques such as recrystallization or chromatography to achieve high purity.
Biological Activities and Potential Applications
Research on similar benzothiazole derivatives suggests potential applications in anti-inflammatory and anticancer therapies. These compounds often exhibit biological activity through interactions with specific cellular targets, which can lead to therapeutic effects .
Potential Applications:
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Anti-inflammatory Agents: May inhibit inflammatory pathways.
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Anticancer Agents: Could target specific cancer cell mechanisms.
Future Research Directions:
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In Vitro Studies: Evaluate the compound's efficacy against specific biological targets.
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In Vivo Studies: Assess the compound's safety and efficacy in animal models.
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Structure Optimization: Modify the compound to enhance its pharmacological properties.
Data Table: Comparison of Benzothiazole Derivatives
| Compound Name | Molecular Formula | Potential Applications |
|---|---|---|
| N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide | Not specified | Anti-inflammatory, Anticancer |
| N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide | C18H15N3O4S2 | Medicinal Chemistry, Potential Therapeutic |
| N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | Not specified | Oncology, Immunotherapy |
References:
- EvitaChem. N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide.
- EvitaChem. N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide.
- EvitaChem. N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide.
- PMC. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives.
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